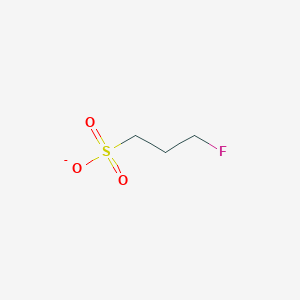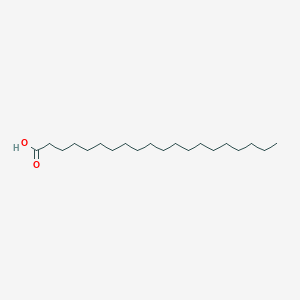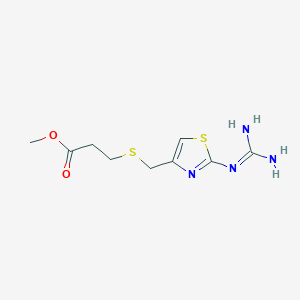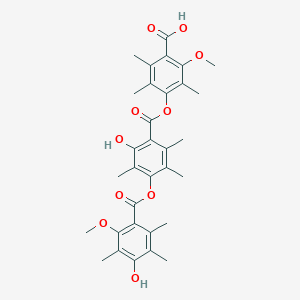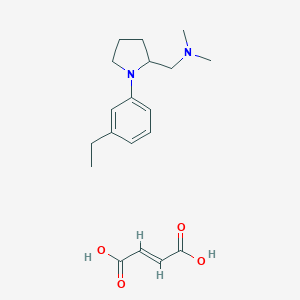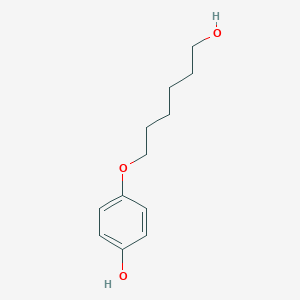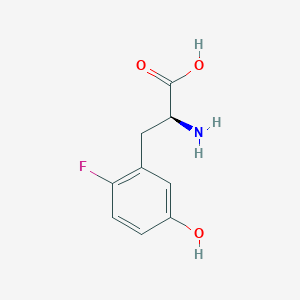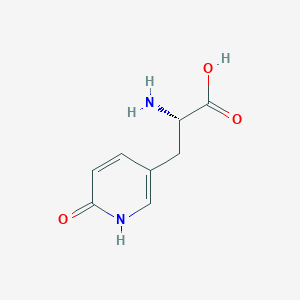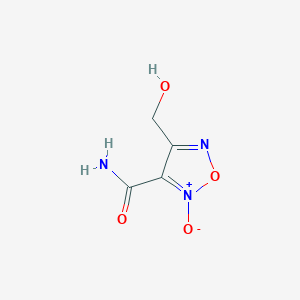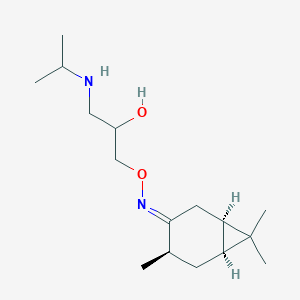
4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane, also known as CAPE, is a naturally occurring compound found in propolis, a resinous substance produced by honeybees. CAPE has been the subject of extensive scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane has been shown to inhibit the activity of certain enzymes and transcription factors involved in cancer and inflammation, as well as to activate antioxidant pathways.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane can modulate various biochemical and physiological processes in cells and organisms. 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane has been shown to reduce oxidative stress, inhibit the production of pro-inflammatory cytokines, and increase the activity of antioxidant enzymes. Additionally, 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane has been shown to modulate the activity of certain neurotransmitter systems in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane in lab experiments is its relatively low toxicity compared to other compounds. Additionally, 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane is readily available and can be synthesized using relatively simple methods. However, one limitation of using 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane. One area of interest is the development of novel 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanisms of action of 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane and to identify specific molecular targets for its therapeutic effects. Finally, clinical trials are needed to determine the safety and efficacy of 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane in humans.
Métodos De Síntesis
4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane can be synthesized through a multi-step process involving the reaction of cinnamic acid with nitrous acid and subsequent reduction with sodium borohydride. The resulting product is then reacted with isopropylamine to yield 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane.
Aplicaciones Científicas De Investigación
4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane has been studied for its potential therapeutic applications in a variety of fields, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane can inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propiedades
Número CAS |
145841-19-6 |
|---|---|
Nombre del producto |
4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane |
Fórmula molecular |
C16H30N2O2 |
Peso molecular |
282.42 g/mol |
Nombre IUPAC |
1-(propan-2-ylamino)-3-[(E)-[(1R,4R,6S)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanylidene]amino]oxypropan-2-ol |
InChI |
InChI=1S/C16H30N2O2/c1-10(2)17-8-12(19)9-20-18-15-7-14-13(6-11(15)3)16(14,4)5/h10-14,17,19H,6-9H2,1-5H3/b18-15+/t11-,12?,13+,14-/m1/s1 |
Clave InChI |
GHSWZIUBMCEJFV-UHFFFAOYSA-N |
SMILES isomérico |
C[C@@H]\1C[C@H]2[C@H](C2(C)C)C/C1=N\OCC(CNC(C)C)O |
SMILES |
CC1CC2C(C2(C)C)CC1=NOCC(CNC(C)C)O |
SMILES canónico |
CC1CC2C(C2(C)C)CC1=NOCC(CNC(C)C)O |
Sinónimos |
(1S-(1alpha,3E(R*),4beta,6alpha))-isomer of 4-(2-hydroxy-3-(N-isopropylamino)propoxyimino)carane 4-(2-hydroxy-3-(N-isopropylamino)propoxyimino)carane 4-(2-hydroxy-3-(N-isopropylamino)propoxyimino)carane, (1R-(1alpha,3E(R*),4beta,6alpha))-isomer hydrochloride 4-(2-hydroxy-3-(N-isopropylamino)propoxyimino)carane, (1S-(1alpha,3E(R*),4beta,6alpha))-isomer hydrochloride HIPI-cis-carane KP-23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



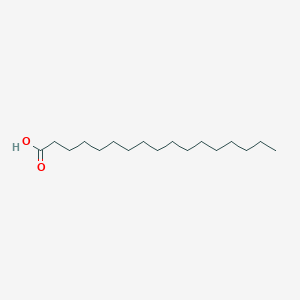
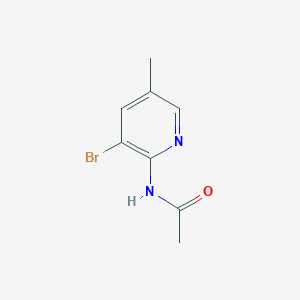
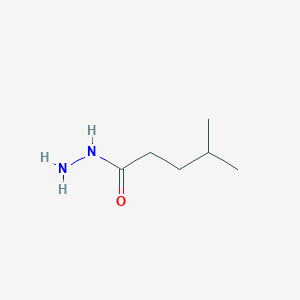
![3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B114763.png)
![8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B114764.png)
